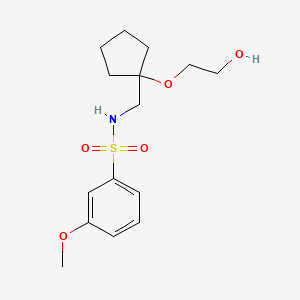

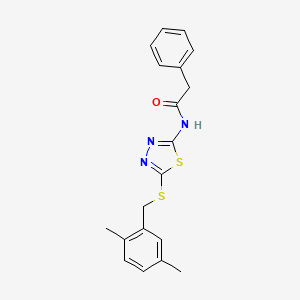

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3-methoxybenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a sulfonamide derivative, which is a functional group that is often found in various pharmaceuticals, including antibiotics and diuretics . The presence of the cyclopentyl and methoxy groups could potentially influence its physical properties and biological activity.

Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the sulfonamide group, which can participate in hydrogen bonding and may influence the compound’s solubility and reactivity.Chemical Reactions Analysis

Sulfonamides can participate in a variety of chemical reactions, including hydrolysis and displacement reactions . The specific reactions that this compound might undergo would depend on the reaction conditions and the other compounds present.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the sulfonamide group could contribute to its solubility in water, while the cyclopentyl and methoxy groups could influence its lipophilicity .Applications De Recherche Scientifique

Synthesis and Characterization

- N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3-methoxybenzenesulfonamide and related compounds have been synthesized and characterized in various studies. These compounds have been analyzed using different spectroscopic methods, providing insight into their structural and electronic properties. For instance, Kantekin et al. (2015) synthesized and characterized novel peripherally octa-substituted metallophthalocyanines, which included similar compounds in their structure (Kantekin et al., 2015).

Applications in Medical Research

- Compounds with structures similar to N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3-methoxybenzenesulfonamide have been evaluated for their potential in medical applications. For example, Hashimoto et al. (2002) synthesized derivatives that were evaluated for their inhibitory effects on cyclooxygenase enzymes, which are significant in the context of developing treatments for conditions like rheumatoid arthritis and acute pain (Hashimoto et al., 2002).

Role in Antitumor Activities

- Several studies have investigated the antitumor activities of sulfonamide derivatives, which are structurally related to N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3-methoxybenzenesulfonamide. For instance, Owa et al. (2002) evaluated compounds from sulfonamide-focused libraries in cell-based antitumor screens, finding some compounds to be potent cell cycle inhibitors and advancing to clinical trials (Owa et al., 2002).

Electrochemical Properties

- The electrochemical and spectroelectrochemical properties of related compounds have been studied, providing insights into their redox behaviors and potential applications in various fields. For example, Pu et al. (2016) investigated N-chloro-N-methoxybenzenesulfonamide, a structurally similar compound, for its reactive chlorinating properties (Pu et al., 2016).

Catalysis and Organic Synthesis

- These compounds have been used in organic synthesis and as catalysts. For example, Chaitanya and Anbarasan (2015) demonstrated the use of related compounds in rhodium-catalyzed cyanation of C-H bonds of alkenes, highlighting their utility in synthetic chemistry (Chaitanya & Anbarasan, 2015).

Computational Studies

- Computational studies have been conducted to understand the molecular and electronic structures of similar compounds. Mahmood et al. (2016) synthesized two sulfonamide derivatives and investigated their structures using density functional theory, highlighting the role of computational chemistry in understanding these compounds (Mahmood et al., 2016).

Mécanisme D'action

Propriétés

IUPAC Name |

N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-3-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO5S/c1-20-13-5-4-6-14(11-13)22(18,19)16-12-15(21-10-9-17)7-2-3-8-15/h4-6,11,16-17H,2-3,7-10,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXMDFUDIIFPGSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)S(=O)(=O)NCC2(CCCC2)OCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3-methoxybenzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-hydroxyphenyl)-9-(4-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2726141.png)

![2-(8-methyl-4-oxochromeno[4,3-c]pyrazol-1-yl)-N-[2-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B2726142.png)

![(E)-1-methyl-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide](/img/structure/B2726146.png)

![(4-Allyl-5-furan-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid](/img/structure/B2726147.png)

![(6-fluoro-1,1-dioxido-4-phenyl-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2726148.png)

![(E)-3-(furan-2-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acrylamide](/img/structure/B2726155.png)